2-Methyl-1,4-benzodioxan-2-carboxamide
Description
2-Methyl-1,4-benzodioxan-2-carboxamide is a derivative of the 1,4-benzodioxane scaffold, a heterocyclic structure widely utilized in medicinal chemistry due to its versatility in interacting with biological targets. The compound features a methyl group and a carboxamide moiety at the C(2) position of the benzodioxane core (Figure 1).
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C10H11NO3/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
LVRGXTVGBMLTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs within the Benzodioxane/Benzodioxin Family
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate
- Core Structure : 1,4-Benzodioxane.
- Substituents : Bromine at C(5) or C(8), and a carboxylate ester at C(2).
- Key Differences: The ester group (vs. Bromine substituents on the benzene ring may enhance halogen bonding with receptors, improving selectivity for specific biological targets (e.g., adrenergic or serotonergic receptors) .
1,4-Benzodioxin-2-carboxamide, 2,3-Dihydro-5-Methoxy (CAS: 70918-46-6)
- Core Structure : Partially saturated 1,4-benzodioxin (2,3-dihydro), differing from the fully saturated benzodioxane.
- Substituents : Methoxy group at C(5) and carboxamide at C(2).
- Key Differences :
Heterocyclic Analogs: Quinoline Derivatives
2-Methyl-1,4-dihydroquinoline-4-one Derivatives
- Core Structure: Quinoline-4-one (aromatic heterocycle with nitrogen).
- Substituents : Methyl group at C(2) and pyrazol-5-one or carboxamide moieties.
- Structural similarity searches using Tanimoto coefficients (e.g., 0.65–0.78) indicate moderate overlap in pharmacophoric features, but the benzodioxane scaffold lacks the planar aromaticity of quinoline, impacting target selectivity .
Comparative Data Table
Research Findings and Implications
- Benzene Ring Modifications : Methoxy or halogen substituents (e.g., bromine) can fine-tune selectivity for receptor subtypes. For example, brominated analogs may exhibit higher affinity for adrenergic receptors, while methoxy groups could improve solubility .
- Core Structure Flexibility : The partially saturated dihydrobenzodioxin core (CAS: 70918-46-6) may adopt conformations inaccessible to rigid benzodioxane, enabling interactions with diverse biological targets .
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